molecular formula C13H11N3O B15086655 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15086655
M. Wt: 225.25 g/mol
InChI Key: JPSKWCLITQZGME-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 2-position with a 6-methoxypyridinyl group. This scaffold is notable for its structural similarity to 7-azaindole, a privileged pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds with biological targets, such as kinases .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-12-5-4-10(8-15-12)11-7-9-3-2-6-14-13(9)16-11/h2-8H,1H3,(H,14,16)

InChI Key

JPSKWCLITQZGME-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine core is frequently modified at the 2-, 3-, or 5-positions to optimize bioactivity. Key analogues include:

Compound Name Substituents Key Structural Features Reference
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 3,4,5-Trimethoxyphenyl at 2-position Three methoxy groups; dihedral angle = 10.04°
6-Methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine Methoxy, methylthio, methyl groups Enhanced lipophilicity due to methylthio
3-[(6-Methoxy-3-pyridinyl)methyl]-4-(3-thienyl)-1H-pyrrolo[2,3-b]pyridine Methoxypyridinyl and thienyl groups Dual aromatic systems for π-π stacking
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Trifluoromethyl at 5-position Electron-withdrawing group for hinge binding

Key Observations :

  • Substituent Position : The 2-position (as in the target compound) is critical for interactions with hydrophobic pockets in enzymes (e.g., FGFR1) .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance hinge-binding in kinase inhibitors, whereas methoxy groups balance solubility and hydrophobicity .
Kinase Inhibition
  • FGFR1 Inhibition : Derivatives with a 1H-pyrrolo[2,3-b]pyridine core (e.g., compound in ) show IC₅₀ values < 100 nM. The methoxyphenyl group in these compounds forms hydrophobic interactions with G485, while the core participates in hydrogen bonding with D641 .
  • TNIK Inhibition : 1H-pyrrolo[2,3-b]pyridine derivatives discovered in exhibit submicromolar potency (IC₅₀ = 0.2–1.0 µM), attributed to the scaffold’s planar geometry and nitrogen-rich structure .
Anticancer and Antiviral Activity
  • Variolin Analogues : Natural 1H-pyrrolo[2,3-b]pyridines (e.g., variolins) show anticancer activity via DNA intercalation, but synthetic derivatives with methoxy groups (like the target compound) may offer improved selectivity .
  • Anti-MDR Activity : 3-Nitro-5-aryl derivatives () demonstrate multidrug resistance (MDR) reversal, though their efficacy is lower than methoxy-substituted analogues due to reduced membrane permeability .

Physicochemical Properties

Property 2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine 2-(3,4,5-Trimethoxyphenyl) Analogue 6-Methoxy-2-methyl-3-(methylthio) Analogue
Molecular Weight ~265 g/mol (estimated) 300.31 g/mol 208.28 g/mol
LogP (Predicted) 2.1 3.5 2.8
Hydrogen Bond Acceptors 4 6 3
Aqueous Solubility Moderate (methoxy enhances solubility) Low (high logP) Moderate (methylthio increases lipophilicity)

Biological Activity

2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

The molecular formula of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is C13H11N3O, with a molecular weight of 227.25 g/mol. The compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its diverse biological activities.

Synthesis

The synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes that include cyclization reactions. The compound can be synthesized from appropriate precursors through methods such as:

  • Cyclization : Utilizing 6-methoxypyridin-3-yl derivatives and pyrrole precursors.
  • Functionalization : Modifying the pyridine moiety to enhance biological activity.

The biological activity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4B. For instance, a derivative of this compound was shown to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating its potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyridine ring and the pyrrolo[2,3-b]pyridine core can significantly affect the compound's potency and selectivity. For example:

Compound VariantPDE4B IC50 (µM)Comments
Parent Compound0.8Initial lead
Modified Compound0.48Enhanced potency

These findings suggest that specific substitutions can lead to improved biological efficacy .

Anti-inflammatory Activity

In a study focusing on anti-inflammatory properties, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine exhibited a dose-dependent inhibition of IL-6 secretion in vitro, showcasing its potential as an anti-inflammatory agent .

CNS Activity

Another area of research has highlighted the compound's selectivity against central nervous system (CNS) receptors. This selectivity is crucial for developing treatments for CNS disorders without significant side effects .

Q & A

How can researchers optimize the multi-step synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine to improve yield and regioselectivity?

Answer:
Key steps include:

  • Methylation : Use NaH/MeI in THF at 0°C→rt for selective N-methylation (prevents O-methylation) .
  • Nitration : HNO3 at 0°C→rt to introduce nitro groups while minimizing side reactions .
  • Suzuki Coupling : Employ Pd(PPh3)4 with 3,4-dimethoxyphenylboronic acid in dioxane/H2O (105°C) for cross-coupling. Optimize catalyst loading (e.g., 5 mol%) and base (K2CO3) to enhance aryl-aryl bond formation .
  • Reduction/Purification : H2 gas for nitro reduction, followed by column chromatography (silica gel, EtOAc/hexane) to isolate intermediates .

Advanced Note : Regioselectivity challenges in halogenation (e.g., Scheme 2 in ) may require directing groups or steric control. For example, using MnO2 in THF for selective oxidation .

What methodologies are recommended for evaluating the fibroblast growth factor receptor (FGFR) inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • In Vitro Assays :
    • Measure IC50 against FGFR1–4 using kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay). Compound 4h showed IC50 values of 7–712 nM, highlighting subtype selectivity .
    • Assess antiproliferative effects via MTT assays on cancer cell lines (e.g., 4T1 breast cancer cells) .
  • Apoptosis/Migration : Use Annexin V/PI staining for apoptosis and Transwell assays for migration inhibition .
  • In Vivo Models : Administer derivatives intraperitoneally in xenograft models (e.g., DMPM tumors) to evaluate tumor volume reduction (58–75% inhibition observed) .

How can structure-activity relationship (SAR) studies guide the design of 1H-pyrrolo[2,3-b]pyridine derivatives with enhanced potency?

Answer:

  • Core Modifications :
    • Introduce trifluoromethyl at the 5-position to improve FGFR1 binding (e.g., 5-(trifluoromethyl)- derivatives in ).
    • Replace 3-methoxy groups with hydrophobic moieties (e.g., cyclopropyl) to exploit hydrophobic pockets in FGFR .
  • Side Chain Optimization :
    • Methyl or SEM (2-(trimethylsilyl)ethoxy) groups at N1 enhance solubility and metabolic stability .
    • Thiazole or indole substituents (e.g., compound 3f) improve CDK1 inhibition and synergize with paclitaxel .

What analytical techniques are critical for confirming the structure and purity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • NMR : 1H/13C NMR (DMSO-d6) to verify substituent positions (e.g., furan-2-yl protons at δ 6.5–8.0 ppm in ).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/H2O) coupled with ESI-MS confirms molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolve regiochemistry of nitro or halogen substituents (e.g., Scheme 2 in ).

How should researchers address contradictions in biological data, such as varying IC50 values across FGFR subtypes?

Answer:

  • Mechanistic Profiling : Use computational docking (e.g., AutoDock Vina) to model interactions with FGFR1–4 ATP-binding pockets. Differences in binding pocket residues (e.g., FGFR4's Val492 vs. FGFR1's Glu481) explain selectivity gaps .
  • Kinome-Wide Screening : Test against 100+ kinases to rule off-target effects (e.g., compound 4h’s >100-fold selectivity for FGFR1–3 over FGFR4) .
  • Data Normalization : Control for enzyme concentration and ATP levels in kinase assays to minimize variability .

What strategies improve the bioavailability and in vivo efficacy of 1H-pyrrolo[2,3-b]pyridine-based therapeutics?

Answer:

  • Prodrug Design : Incorporate SEM groups (e.g., 2-(trimethylsilyl)ethoxy) for enhanced membrane permeability, which are cleaved in vivo .
  • Formulation : Use PEGylated nanoparticles or liposomes to improve solubility of hydrophobic derivatives (e.g., 3,5-diphenyl analogs) .
  • Dosing Regimens : Intraperitoneal administration (e.g., 10 mg/kg, 3x/week) balances efficacy and toxicity in murine models .

How can researchers leverage fragment-based screening to discover novel 1H-pyrrolo[2,3-b]pyridine scaffolds?

Answer:

  • Library Design : Screen fragments (MW < 300 Da) like 4-chloro-1H-pyrrolo[2,3-b]pyridine against targets (e.g., MTH1) using SPR or thermal shift assays .
  • Hit-to-Lead Optimization : Merge fragments via Suzuki coupling (e.g., adding dihydropyrrolo[2,3-b]pyridine to enhance binding) .
  • Ligand Efficiency : Prioritize compounds with LE > 0.3 (e.g., compound 4h, LE = 0.42) to ensure drug-likeness .

What experimental approaches validate the synergistic effects of 1H-pyrrolo[2,3-b]pyridine derivatives with chemotherapeutics?

Answer:

  • Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn. Compound 3f + paclitaxel showed CI < 0.3 (synergistic) in DMPM cells .
  • Pathway Analysis : Western blotting for survivin (downregulated) and cleaved caspase-3 (upregulated) confirms apoptosis induction .
  • In Vivo Synergy : Co-administer derivatives with taxanes in xenografts; measure tumor regression vs. monotherapy .

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